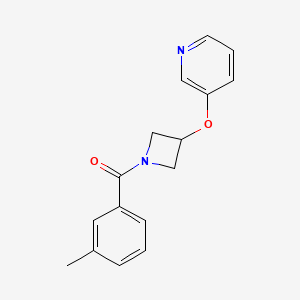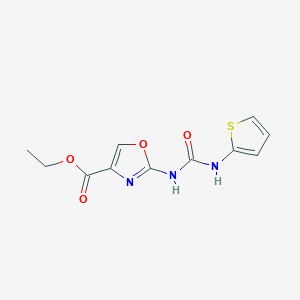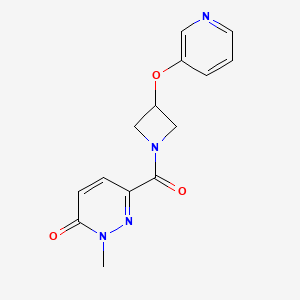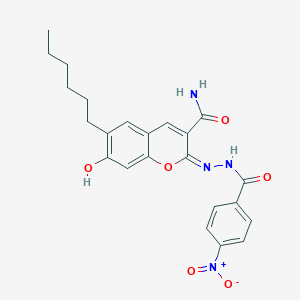![molecular formula C16H12ClN3 B2466418 11-Chloro-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile CAS No. 163080-53-3](/img/structure/B2466418.png)
11-Chloro-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“11-Chloro-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile” is a chemical compound with the molecular formula C16H12ClN3 . It is a part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound is defined by its linear formula, C16H12ClN3 . The molecular weight of the compound is 281.747 .Chemical Reactions Analysis
The specific chemical reactions involving this compound are not detailed in the search results. It’s important to note that the buyer assumes responsibility to confirm the product identity and/or purity .Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformations
- Research has shown innovative methods for synthesizing related compounds, exploring the chemical reactivity of similar carbonitriles towards nucleophilic reagents and their transformation into heterocyclic systems (Ibrahim & El-Gohary, 2016).
- There's also a study on an unusual synthesis approach for tetrahydrobenzo[f]isoquinolines, demonstrating base-catalyzed ring transformation leading to various isoquinoline derivatives (Pratap, Raghunandan, Maulik, & Ram, 2007).
Fluorescence and Optical Properties
- A study has synthesized and characterized novel fluorescent heterocyclic compounds, including imidazo[4,5-a]acridine-11-carbonitriles, demonstrating high fluorescence quantum yields, which might have potential applications in materials science or bioimaging (Sahraei, Pordel, Behmadi, & Razavi, 2013).
Antitumor Activities
- Some research has been conducted on the evaluation of antitumor activities of related isoquinoline derivatives. For instance, pyrazoloisoquinolines and pyridazinopyrazoloisoquinolines were synthesized and screened for their in vitro antitumor activities, showing promise in medicinal chemistry (Hassaneen, Wardkhan, & Mohammed, 2013).
Photophysical and Thermodynamic Properties
- A study on the photophysical and thermodynamic properties of MZ-341 dye, a derivative of benzimidazo[2,1-a]isoquinoline, investigated its performance as an organic sensitizer in Dye-sensitized Solar Cells (DSSCs), highlighting its potential in renewable energy applications (Samani & Hashemianzadeh, 2019).
Novel Synthesis Methods
- Additional studies have focused on developing novel methods for the synthesis of functionalized angular polycyclic azaarenes, including benzimidazo[2,1-a]isoquinolines, which can be essential for creating new pharmaceuticals or materials (Pratap & Ram, 2007).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
11-chloro-7,8,9,10-tetrahydrobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3/c17-15-11-6-2-1-5-10(11)12(9-18)16-19-13-7-3-4-8-14(13)20(15)16/h3-4,7-8H,1-2,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIBJDHFUUQBZDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(N3C4=CC=CC=C4N=C3C(=C2C1)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
11-Chloro-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride](/img/structure/B2466336.png)



![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(7-methoxybenzofuran-2-yl)methanone](/img/structure/B2466342.png)


![Methyl 5-cyano-2-hydroxy-6-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-(4-methylphenyl)-3,4-dihydropyridine-3-carboxylate](/img/structure/B2466350.png)

![2-Methyl-4-[3-(triazol-2-yl)azetidin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2466353.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2466356.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2466357.png)